synthesis and characterization of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
synthesis and characterization of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, making the development of novel synthetic routes to functionalized isoquinolinones a topic of significant interest.[2] This guide provides a comprehensive, research-level overview of a proposed synthetic pathway and detailed characterization for the novel compound 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one . The strategy herein is grounded in established, high-yield transformations and modern catalytic methods, offering a robust framework for its synthesis and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.
Introduction and Strategic Overview
The isoquinolin-1(2H)-one core is a key pharmacophore found in various natural alkaloids and synthetic molecules with diverse therapeutic applications.[2] The strategic incorporation of substituents can significantly modulate a molecule's physicochemical properties and biological activity. The cyclopropyl group is a valuable bioisostere for phenyl rings and tert-butyl groups, often improving metabolic stability and binding affinity due to its unique conformational and electronic properties.[3] Similarly, the introduction of a fluorine atom can enhance membrane permeability, block metabolic pathways, and improve target binding.
This guide outlines a logical and efficient synthetic approach to 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (3) . The proposed retrosynthesis identifies a key intermediate, 2-bromo-3-fluoro-5-cyclopropylbenzamide (2) , which can be constructed from commercially available starting materials. The forward synthesis leverages a highly selective Suzuki-Miyaura cross-coupling for the introduction of the cyclopropyl moiety, followed by a modern Rh(III)-catalyzed C-H activation/annulation to construct the isoquinolinone heterocycle.
Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the isoquinolinone ring via a C-H activation/annulation reaction, a powerful modern method for heterocycle synthesis.[4][5] This reveals the key benzamide intermediate 2 , which is further simplified by disconnecting the cyclopropyl group, suggesting a cross-coupling reaction as the ideal synthetic step.
Caption: Retrosynthetic analysis of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one.
Proposed Synthetic Workflow and Experimental Protocols
The forward synthesis is designed as a three-step sequence, prioritizing efficiency, selectivity, and the use of well-documented, scalable reactions.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 1-Bromo-3-cyclopropyl-5-fluorobenzene (1)
Causality: The Suzuki-Miyaura cross-coupling is the method of choice for installing the cyclopropyl group due to its high functional group tolerance and the stability of the boronic acid/trifluoroborate reagents.[6][7] Using potassium cyclopropyltrifluoroborate offers advantages in stability and handling over cyclopropylboronic acid.[6] The reaction is directed to the more sterically accessible C3 position of 1,3-dibromo-5-fluorobenzene.
Protocol:
-
To a degassed mixture of toluene (80 mL) and water (8 mL), add 1,3-dibromo-5-fluorobenzene (10.0 g, 39.4 mmol), potassium cyclopropyltrifluoroborate (6.4 g, 43.3 mmol), and potassium carbonate (16.3 g, 118.2 mmol).
-
Spurge the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.44 g, 1.97 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to yield 1-bromo-3-cyclopropyl-5-fluorobenzene (1) as a colorless oil.
Step 2: Synthesis of 2-Bromo-3-fluoro-5-cyclopropylbenzamide (2)
Causality: This two-part step converts the remaining aryl bromide into a primary amide, which is the necessary precursor for the subsequent cyclization. A Rosenmund–von Braun cyanation followed by vigorous hydrolysis and amidation is a classic and reliable, albeit multi-step, method for this transformation.
Protocol:
-
Cyanation: Combine intermediate 1 (7.5 g, 34.5 mmol) and copper(I) cyanide (4.0 g, 44.9 mmol) in anhydrous DMF (70 mL). Heat the mixture to 150 °C and stir for 6 hours under an argon atmosphere. Cool, pour into an aqueous solution of ferric chloride and HCl, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude nitrile.
-
Hydrolysis & Amidation: Treat the crude nitrile with a 1:1 mixture of concentrated sulfuric acid and water (50 mL) and reflux for 8 hours. Cool the mixture and neutralize carefully with aqueous NaOH to precipitate the carboxylic acid. Filter, wash with cold water, and dry the solid. Suspend the crude acid in dichloromethane (60 mL), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours, then concentrate in vacuo. Dissolve the resulting acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (50 mL). Stir for 1 hour, then extract with ethyl acetate. The organic layer is washed, dried, and concentrated. Purify by recrystallization or column chromatography to afford 2-bromo-3-fluoro-5-cyclopropylbenzamide (2) .
Step 3: Synthesis of 6-Cyclopropyl-8-fluoroisoquinolin-1(2H)-one (3)
Causality: A rhodium(III)-catalyzed C-H activation and annulation with an acetylene surrogate provides a highly efficient and regioselective route to the isoquinolinone core.[4] Vinyl acetate serves as a practical and effective equivalent for acetylene in this transformation.[4] The amide directing group ensures ortho C-H activation, leading to the desired 6-endo cyclization.
Protocol:
-
In a sealed tube under an argon atmosphere, combine benzamide 2 (5.0 g, 19.4 mmol), [RhCp*Cl₂]₂ (0.3 g, 0.48 mmol), and silver hexafluoroantimonate (AgSbF₆, 0.67 g, 1.94 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE, 50 mL) followed by vinyl acetate (7.1 mL, 77.6 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product, 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (3) .
Structural Characterization and Data
The identity and purity of the synthesized compound 3 must be confirmed through a combination of spectroscopic and chromatographic methods. The following tables summarize the predicted data based on the proposed structure and analysis of analogous compounds.
Table 1: Predicted NMR Spectroscopic Data for Compound 3
(Solvent: CDCl₃, Frequencies: 400 MHz for ¹H, 100 MHz for ¹³C)
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Aromatic/Vinyl | ~10.1 | br s | - | 1H | N-H |
| ~7.20 | d | J(H,F) ≈ 8.0 | 1H | H-7 | |
| ~7.10 | d | J = 7.5 | 1H | H-4 | |
| ~6.95 | s | - | 1H | H-5 | |
| ~6.45 | d | J = 7.5 | 1H | H-3 | |
| Aliphatic | ~1.95 | m | - | 1H | Cyclopropyl-CH |
| ~1.10 | m | - | 2H | Cyclopropyl-CH₂ | |
| ~0.80 | m | - | 2H | Cyclopropyl-CH₂ |
| ¹³C NMR | δ (ppm) | Multiplicity | J(C,F) (Hz) | Assignment |
| Carbonyl/Aromatic | ~164.5 | s | - | C=O |
| ~158.0 | d | ~250 | C-8 | |
| ~145.0 | s | - | C-6 | |
| ~138.0 | d | ~5 | C-4a | |
| ~132.0 | s | - | C-4 | |
| ~122.0 | d | ~15 | C-8a | |
| ~115.0 | d | ~3 | C-5 | |
| ~110.0 | d | ~20 | C-7 | |
| ~105.0 | s | - | C-3 | |
| Aliphatic | ~15.5 | s | - | Cyclopropyl-CH |
| ~10.0 | s | - | Cyclopropyl-CH₂ |
Note: NMR chemical shifts (δ) are predicted and may vary. Coupling constants (J) are approximate values. Aromatic protons generally appear in the 6.5-8.5 ppm range.[8]
Table 2: Predicted Mass Spectrometry and IR Data
| Technique | Parameter | Predicted Value |
| HRMS (ESI+) | Calculated Mass [M+H]⁺ | 204.0825 |
| Molecular Formula | C₁₂H₁₁FNO⁺ | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200 (N-H stretch, broad) |
| ~3050 (Aromatic C-H stretch) | ||
| ~2950 (Aliphatic C-H stretch) | ||
| ~1660 (C=O stretch, amide) | ||
| ~1610, 1580 (C=C stretch, aromatic) | ||
| ~1250 (C-F stretch) |
Conclusion
This technical guide presents a robust and scientifically grounded strategy for the synthesis of the novel compound 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one . By employing a selective Suzuki-Miyaura coupling and a modern Rh(III)-catalyzed C-H annulation, the target molecule can be accessed efficiently from commercially available precursors. The detailed protocols and predicted characterization data provide a comprehensive blueprint for researchers to synthesize, purify, and validate this compound, enabling its further investigation in medicinal chemistry and drug discovery programs.
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